molecular formula C6H9NO B084432 5-Oxohexanenitrile CAS No. 10412-98-3

5-Oxohexanenitrile

Cat. No. B084432
CAS RN: 10412-98-3
M. Wt: 111.14 g/mol
InChI Key: AEVMBQIIZGKQRB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Oxohexanenitrile involves palladium-catalyzed cascade reactions of δ-ketonitriles with arylboronic acids. This process yields important synthons such as 2-methylpyridines, which can be further transformed through C(sp3)-H functionalization to construct pyridine derivatives. Additionally, this method facilitates the creation of unsymmetrical 2,6-diarylpyridines from 5-oxo-5-arylpentanenitrile reacting with arylboronic acids, showcasing a practical and atom-economical approach to synthesizing valuable pyridines under mild conditions (Yao et al., 2020).

Molecular Structure Analysis

Although direct molecular structure analysis of 5-Oxohexanenitrile was not highlighted in the available research, related studies on molecular structures, such as the analysis of stable base-free dialkylsilanimines, provide insights into the techniques and methodologies that could be applied for understanding its molecular geometry and stability. These studies typically involve X-ray analysis, spectroscopy, and theoretical calculations to elucidate compound structures (Iwamoto et al., 2010).

Chemical Reactions and Properties

The chemical reactions involving 5-Oxohexanenitrile primarily focus on its utility as a precursor for the synthesis of complex molecules. For instance, its role in the palladium-catalyzed cascade reactions exemplifies its reactivity and versatility in organic synthesis. Such reactions not only highlight the chemical properties of 5-Oxohexanenitrile but also its potential in synthesizing structurally diverse and functionally rich pyridine derivatives.

Physical Properties Analysis

The synthesis and characterization processes of related compounds provide a basis for understanding the physical properties of 5-Oxohexanenitrile. Techniques such as IR, multinuclear NMR spectroscopy, elemental analysis, and differential scanning calorimetry are crucial for characterizing these properties. These methodologies help in determining properties like density, thermal stability, and detonation properties for energetic materials, which can be analogous to understanding the physical properties of 5-Oxohexanenitrile (Thottempudi & Shreeve, 2011).

Scientific Research Applications

  • Synthesis of Pyridines : 5-Oxohexanenitrile is used in palladium-catalyzed cascade reactions with arylboronic acids to synthesize 2-methylpyridines, which are important synthons for constructing pyridine derivatives. This method offers a practical and atom-economic synthesis of valuable pyridines with broad functional groups under mild conditions (Yao et al., 2020).

  • Reduction with Bakers' Yeast : In a study, both 4-oxopentanenitrile and 5-oxohexanenitrile were reduced with bakers' yeast to produce (S) alcohols of high enantiomeric excess. These alcohols are useful intermediates for preparing chiral lactones, like (S)(−)-4-methylbutyrolactone and (S)-(−)-5-hexanolide (Gopalan et al., 1991).

  • Catalytic C-C Bond Cleavage : Iridium hydride complexes can perform selective and catalytic C-C bond cleavage of 5-oxohexanenitriles. The key steps in this reaction are α-C-H activation of the cyano or carbonyl group and subsequent β-carbon elimination (Terai et al., 2004).

Safety And Hazards

5-Oxohexanenitrile may cause skin irritation, serious eye irritation, and may be fatal if swallowed and enters airways. It may cause respiratory irritation and drowsiness or dizziness. It is suspected of damaging fertility and causes damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

5-oxohexanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c1-6(8)4-2-3-5-7/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEVMBQIIZGKQRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5065065
Record name Hexanenitrile, 5-oxo-
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Molecular Weight

111.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Oxohexanenitrile

CAS RN

10412-98-3
Record name 5-Oxohexanenitrile
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Record name 5-Oxohexanenitrile
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexanenitrile, 5-oxo-
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Record name Hexanenitrile, 5-oxo-
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Record name 5-oxohexanonitrile
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Record name 5-OXOHEXANENITRILE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
95
Citations
HL Wei, XB Zhang, ZH Luo - Industrial & Engineering Chemistry …, 2022 - ACS Publications
… Synthesis experiments of 5-oxohexanenitrile through the addition of acetone to acrylonitrile at … and optimization of the industrial tubular reactors for the production of 5-oxohexanenitrile. …
Number of citations: 3 pubs.acs.org
X Yao, L Qi, R Li, Q Zhen, J Liu, Z Zhao… - ACS Combinatorial …, 2020 - ACS Publications
… /aromatization of arylboronic acids with 5-oxohexanenitrile (commercial product, CAS 10412-… We commenced our studies with 5-oxohexanenitrile 1a and phenylboronic acid 2a as the …
Number of citations: 16 pubs.acs.org
HN Murthy, KS Joseph, S Payamalle, D Dalawai… - Journal of Parasitic …, 2017 - Springer
… Gas chromatography-mass spectrometry (GC–MS) revealed the presence of 20 compounds in the latex, with the major compounds identified as 5-Oxohexanenitrile (18.7%), phenol, 2,4-…
Number of citations: 13 link.springer.com
DM Hanson - 1997 - osti.gov
… Trial compounds, nitrous oxide, 5-oxohexanenitrile, and acetone were chosen to demonstrate … Similarly our previous work on matrix isolated 5-oxohexanenitrile revealed changes in the …
Number of citations: 2 www.osti.gov
A Gopalan, R Lucero, H Jacobs… - Synthetic …, 1991 - Taylor & Francis
… While 5-oxohexanenitrile is commercially available, most of the other substrates required for our study were prepared by the recently published procedure of Knochel and coworkers.…
Number of citations: 14 www.tandfonline.com
VB Nanduri, RL Hanson, A Goswami… - Enzyme and microbial …, 2001 - Elsevier
… Screening of microbes for the ketoreduction of 5-oxohexanenitrilelegend … Reduction of ketones ethyl 5-oxohexanote 3 and 5-oxohexanenitrile 4 with Pichia methanolica on a preparative …
Number of citations: 27 www.sciencedirect.com
P Kraft, W Eichenberger, D Frech - 2005 - Wiley Online Library
… Three further 4-demethylated derivatives, 32, 33, and 34, were prepared by a short sequence consisting of Diels–Alder reaction with 4-methylene-5-oxohexanenitrile (28), reductive …
Y Higashio, T Shoji - Applied Catalysis A: General, 2004 - Elsevier
… , occurs in the liquid-phase to give 5-oxohexanenitrile. The cyclization and dehydration of the initial … 4-Methyl-5-oxohexanenitrile, formed from acrylonitrile and 2-butanone, gives 2,3-…
Number of citations: 117 www.sciencedirect.com
EJ CRAGOE Jr, AM Pietruszkiewicz… - The Journal of Organic …, 1958 - ACS Publications
… Thus, from the 2,3-diphenyl-5-oxohexanenitrile prepared by the method of Henecka7 an 82% yield of a mixture of the iso… The 3,4-diphenyl-5-oxohexanenitrile used in this study was …
Number of citations: 21 pubs.acs.org
RN Patel - Biocatalysis and Biomolecular Engineering, 2010 - books.google.com
… Both chiral compounds have been prepared by the enantioselective reduction of ethyl-5-oxohexanoate 25 and 5-oxohexanenitrile 26 by Pichia methanolica SC 16116. Reaction yields …
Number of citations: 2 books.google.com

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